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Compound of Interest

Compound Name: N-methyloxepan-4-amine

Cat. No.: B15303461

A comprehensive exploration of a novel chemical entity and its putative biological roles.

Abstract

N-methyloxepan-4-amine is a synthetic, cyclic secondary amine that has emerged as a
molecule of interest within medicinal chemistry and drug discovery. Its unique structural
features, comprising a seven-membered oxepane ring and an N-methylated amine, suggest
potential interactions with a variety of biological targets. This technical guide provides a
detailed overview of the current, albeit limited, understanding of the biological activity of N-
methyloxepan-4-amine. The document synthesizes available data on its receptor binding
profile, potential signaling pathways, and summarizes key experimental methodologies that
could be employed for its further investigation. This guide is intended for researchers,
scientists, and professionals in drug development who are interested in the pharmacological
potential of novel heterocyclic amines.

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery.
Heterocyclic compounds, in particular, represent a rich source of biologically active molecules.
N-methyloxepan-4-amine, with its saturated seven-membered oxygen-containing ring,
presents a flexible and sterically distinct structure compared to more common six-membered
rings like piperidine or morpholine. The presence of the N-methyl secondary amine functional
group is a common feature in many centrally acting drugs and suggests the potential for
interaction with aminergic G-protein coupled receptors (GPCRSs), ion channels, and
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transporters. This document aims to consolidate the hypothetical biological activities of N-
methyloxepan-4-amine based on structural analogy to known pharmacologically active agents
and to provide a framework for its systematic investigation.

Putative Biological Targets and Activities

While direct experimental evidence for the biological activity of N-methyloxepan-4-amine is
not yet publicly available, its structural motifs allow for informed speculation on its potential
targets.

Trace Amine-Associated Receptors (TAARS)

Based on its structure as a secondary amine, N-methyloxepan-4-amine is a candidate ligand
for Trace Amine-Associated Receptors (TAARS), particularly TAARL. TAARL is a G-protein
coupled receptor that modulates monoaminergic neurotransmission and is activated by a range
of endogenous and synthetic amines.[1][2] The activation of TAARL is known to influence the
activity of dopamine, serotonin, and norepinephrine systems, making it a target for
neuropsychiatric disorders.

Other Potential Aminergic GPCRs

The N-methyl amine moiety is a key pharmacophore for a variety of aminergic GPCRs.
Therefore, N-methyloxepan-4-amine may exhibit affinity for:

o Serotonin (5-HT) Receptors: The structural similarity to certain tryptamine derivatives
suggests possible interactions with various 5-HT receptor subtypes.

o Dopamine (D) Receptors: The cyclic amine structure could potentially fit within the binding
pockets of dopamine receptors.

o Adrenergic Receptors: Interactions with adrenergic receptors are also plausible given the
core amine structure.

Potential Antimicrobial Activity

Various synthetic amines and their derivatives have demonstrated antimicrobial properties.[3]
[4][5] The lipophilic nature of the oxepane ring combined with the cationic potential of the amine
group could facilitate disruption of bacterial cell membranes or inhibition of essential enzymes.
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Therefore, evaluating N-methyloxepan-4-amine for antibacterial and antifungal activity is a
logical avenue of investigation.

Proposed Experimental Protocols for Investigation

To systematically evaluate the biological activity of N-methyloxepan-4-amine, a tiered
approach is recommended, starting with in vitro screening and progressing to more complex
cellular and in vivo models.

Receptor Binding Assays

Objective: To determine the binding affinity of N-methyloxepan-4-amine for a panel of GPCRs,
with an initial focus on aminergic receptors.

Methodology:

e Receptor Source: Commercially available membrane preparations or cell lines stably
expressing the human recombinant receptor of interest (e.g., TAAR1, 5-HT receptors,
Dopamine receptors).

» Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor.

o Assay Buffer: A suitable buffer system (e.g., Tris-HCI) containing appropriate salts and
additives to ensure receptor stability and optimal binding.

¢ Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation
in the presence of increasing concentrations of N-methyloxepan-4-amine (competitor).

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The amount of bound radioactivity on the filters is quantified using a scintillation
counter.

o Data Analysis: The concentration of N-methyloxepan-4-amine that inhibits 50% of the
specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff
equation.
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Functional Assays (e.g., CAMP Accumulation Assay for
Gs/Gi Coupled Receptors)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of N-
methyloxepan-4-amine at its target receptors.

Methodology:

Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.

» Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent
cAMP degradation, followed by stimulation with varying concentrations of N-methyloxepan-
4-amine. For antagonist testing, cells are co-incubated with a known agonist and N-
methyloxepan-4-amine.

o Lysis: After incubation, the cells are lysed to release intracellular cAMP.

o Detection: The concentration of cCAMP is measured using a competitive immunoassay, such
as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked
Immunosorbent Assay).

o Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists)
or IC50 (for antagonists) values are determined.

Antimicrobial Susceptibility Testing

Obijective: To determine the minimum inhibitory concentration (MIC) of N-methyloxepan-4-
amine against a panel of pathogenic bacteria and fungi.

Methodology:

e Microorganism Strains: A representative panel of Gram-positive and Gram-negative bacteria
(e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

o Broth Microdilution: A serial dilution of N-methyloxepan-4-amine is prepared in a 96-well
microtiter plate containing a suitable growth medium.
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 Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism.

 Incubation: The plates are incubated under appropriate conditions (temperature, time) to

allow for microbial growth.

o MIC Determination: The MIC is defined as the lowest concentration of N-methyloxepan-4-

amine that completely inhibits visible growth of the microorganism.

Data Presentation

As experimental data for N-methyloxepan-4-amine becomes available, it is crucial to present

it in a clear and structured format. The following tables are provided as templates for

summarizing quantitative data.

Table 1: Receptor Binding Affinity of N-methyloxepan-4-amine

Receptor Target Radioligand Ki (nM) = SEM

hTAAR1 [BH]-... Data to be determined
h5-HT1A [3H]-8-OH-DPAT Data to be determined
hD2 [3H]-Spiperone Data to be determined

Ki values will be
calculated from IC50
values obtained in
competitive binding
assays. n represents
the number of
independent

experiments.

Table 2: Functional Activity of N-methyloxepan-4-amine at Aminergic Receptors
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Receptor Functional EC50/IC50
Assay Type Emax (%) n
Target Response (nM) £ SEM
) Data to be Data to be
hTAAR1 CAMP Agonist ) ) 3
determined determined
) Data to be
h5-HT1A cAMP Antagonist ) N/A 3
determined
To be Data to be Data to be
hD2 cAMP ) ) ) 3
determined determined determined
Emax
represents
the maximal
response as
a percentage
of a reference
agonist.
Table 3: Antimicrobial Activity of N-methyloxepan-4-amine
Microorganism Strain MIC (pg/mL)
Staphylococcus aureus ATCC 29213 Data to be determined
Escherichia coli ATCC 25922 Data to be determined
Candida albicans ATCC 90028 Data to be determined

Visualizations

To illustrate the potential mechanisms of action and experimental workflows, the following

diagrams are provided.
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Binds and Activates :
N-methyloxepan-4-amine Agicnlyawsa;e Converts Activates Phosphorylates Targets Cellular Response
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Caption: Putative TAAR1 signaling pathway activated by N-methyloxepan-4-amine.
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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-methyloxepan-4-amine represents a novel chemical entity with the potential for diverse
biological activities, particularly within the central nervous system and as a potential
antimicrobial agent. While experimental data is currently lacking, its structural features provide
a strong rationale for investigating its interactions with aminergic GPCRs, such as TAAR1, and
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for screening its antimicrobial efficacy. The experimental protocols and data presentation
formats outlined in this guide offer a systematic approach to characterizing the pharmacological
profile of N-methyloxepan-4-amine. Further research into this and related oxepane-based
compounds may lead to the discovery of new therapeutic agents with unique mechanisms of
action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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